molecular formula C11H17N3 B070502 1-(Pyridin-3-ylmethyl)piperidin-4-amine CAS No. 160357-88-0

1-(Pyridin-3-ylmethyl)piperidin-4-amine

Cat. No.: B070502
CAS No.: 160357-88-0
M. Wt: 191.27 g/mol
InChI Key: MSXJQLZTWITCEC-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C11H17N3. It is characterized by the presence of a pyridine ring attached to a piperidine ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-ylmethyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction mixture stirred for several hours .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyridin-3-ylmethyl)piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in neurological studies, it may interact with neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

1-(Pyridin-3-ylmethyl)piperidin-4-amine can be compared with other similar compounds, such as:

Uniqueness: The unique positioning of the pyridine ring in this compound imparts specific chemical and biological properties that differentiate it from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Biological Activity

1-(Pyridin-3-ylmethyl)piperidin-4-amine, a piperidine derivative, has garnered attention in pharmaceutical research for its potential biological activities. This compound's structure, featuring a piperidine ring substituted with a pyridine moiety, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The compound can undergo various chemical reactions, including oxidation and reduction, which influence its biological activity. It is known to interact with specific receptors and enzymes, modulating their activities and leading to various biological effects. The mechanism of action is primarily based on its binding affinity to these molecular targets, which can include kinases and G-protein-coupled receptors.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against breast cancer cell lines such as MDA-MB-231 and MCF-7 demonstrated significant cytotoxic effects at low concentrations. For instance, compounds structurally related to this piperidine derivative showed IC50 values as low as 6.25 μM in MDA-MB-231 cells, indicating strong anticancer activity . The compound's ability to interact with critical proteins involved in tumor growth and survival pathways further supports its potential as an anticancer agent.

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties. Studies indicate that piperidine derivatives can inhibit various enzymes, including kinases and proteases. The inhibition of these enzymes is crucial for therapeutic interventions in diseases like cancer and inflammation. The predicted activity spectra suggest that this compound might exhibit significant effects on membrane permeability and neurotransmitter uptake .

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of piperidine derivatives. The ability to modulate ion channels and neurotransmitter systems positions this compound as a potential candidate for treating neurodegenerative diseases. Its interaction with voltage-gated ion channels could offer therapeutic avenues for conditions such as epilepsy and depression .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of related compounds, it was found that specific structural modifications led to enhanced activity against triple-negative breast cancer cells (MDA-MB-231). The study utilized MTT assays to evaluate cell viability, revealing that compounds with similar piperidine structures exhibited varying degrees of cytotoxicity based on their chemical modifications .

CompoundCell LineIC50 (µM)
1fMDA-MB-2316.25
1dMDA-MB-23125
1bMCF-7>200

Case Study 2: Enzyme Interaction

A computational study assessed the interaction of piperidine derivatives with various enzyme targets using molecular docking techniques. The results indicated that certain derivatives could bind effectively to key enzymes involved in cancer progression, suggesting their potential use in developing enzyme inhibitors for therapeutic purposes .

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10/h1-2,5,8,11H,3-4,6-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXJQLZTWITCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424418
Record name 1-(pyridin-3-ylmethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160357-88-0
Record name 1-(pyridin-3-ylmethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

38.05 Grams of N-(3-pyridylmethyl)-4-piperidone and 27.8 grams of hydroxylammonium hydrochloride were dissolved in 600 milliliters of ethanol. 300 milliliters of 30% sodium hydroxide were added and the solution refluxed for half an hour, and then 40 grams of nickel, aluminium alloy were carefully added portionwise to the refluxing solution. The solution was refluxed for a further 3 hours, cooled and filtered through kieselguhr. The solution was evaporated and the residue treated with ether. The combined ether extracts were dried over magnesium sulphate and evaporated to give 33.72 grams of 4-amino-N-(3-pyridylmethyl)piperidine.
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